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Compound of Interest

Compound Name: NGB 2904 hydrochloride

Cat. No.: B060622

An In-depth Whitepaper on the Potent and Selective Dopamine D3 Receptor Antagonist

This technical guide provides a comprehensive overview of NGB 2904 hydrochloride, a
potent and selective antagonist for the dopamine D3 receptor (D3R). Its high selectivity makes
it a valuable research tool for investigating the role of D3R in neurological and psychiatric
disorders, particularly in the context of substance use disorders. This document is intended for
researchers, scientists, and drug development professionals, offering detailed information on its
chemical properties, mechanism of action, experimental protocols, and relevant signaling
pathways.

Core Compound Data

NGB 2904 hydrochloride is chemically identified as N-[4-[4-(2,3-dichlorophenyl)-1-
piperazinyl]butyl]-9H-fluorene-2-carboxamide, monohydrochloride.[1][2] Its chemical and
physical properties are summarized below.
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Property Value Citations
CAS Number 189061-11-8 [1131[4][5]
Molecular Formula C28H29CI2N30 - HCI [1][3]
Molecular Weight 530.92 g/mol [21[31[4]
Purity >98% (HPLC) [31[4]
Appearance White to tan powder [6]

- Soluble to 25 mM in DMSO
Solubility _ [11[3]
Soluble to 5 mM in ethanol

Receptor Binding Profile and Potency

NGB 2904 exhibits high affinity and remarkable selectivity for the human dopamine D3 receptor
over other dopamine receptor subtypes and other neurotransmitter receptors. This selectivity is
crucial for minimizing off-target effects in experimental models.

Receptor Binding Affinity (Ki, nM) Citations
Dopamine D3 1.4 [31[7]
Dopamine D2 217 [31[7]
Serotonin 5-HT2 223 [31[7]
Adrenergic o1 642 [31[7]
Dopamine D4 >5000 [31[7]
Dopamine D1 >10000 [31[7]
Dopamine D5 >10000 [31[7]

In functional assays, NGB 2904 potently antagonizes agonist-stimulated activity.
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Functional Assay Potency (ICso) Citations

Quinpirole-Stimulated
6.8 NM [1](3]

Mitogenesis Antagonism

Mechanism of Action and Signaling Pathway

NGB 2904 acts as a competitive antagonist at the dopamine D3 receptor. D3 receptors are G
protein-coupled receptors (GPCRs) that couple to the Gai/o subunit. Upon activation by
dopamine, D3Rs inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP
(CAMP) levels. This signaling cascade is implicated in modulating neuronal excitability and

synaptic plasticity.

In the context of addiction, chronic exposure to drugs of abuse can lead to neuroadaptations in
the mesolimbic dopamine system, including altered D3R expression and function.[5] D3R
activation is believed to play a critical role in drug-seeking behavior and relapse. By blocking
the D3 receptor, NGB 2904 prevents the downstream signaling initiated by dopamine, thereby
attenuating the reinforcing properties of addictive drugs and reducing the motivation to seek
them.[7][8]
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Caption: Dopamine D3 receptor signaling and antagonism by NGB 2904.

Experimental Protocols
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NGB 2904 has been extensively characterized in preclinical models of drug addiction. The
methodologies for synthesis and key behavioral assays are outlined below.

Synthesis

The synthesis of NGB 2904 is performed according to the methods first described by Yuan et
al. (1998) in Bioorganic & Medicinal Chemistry Letters.[8] The synthesis generally involves the
coupling of a fluorene-2-carboxamide moiety with a linker that is attached to a 4-(2,3-
dichlorophenyl)piperazinyl group.

In Vivo Behavioral Assay: Reinstatement of Drug-
Seeking Behavior

A primary application of NGB 2904 is to assess its ability to prevent the relapse of drug-seeking
behavior. The reinstatement model is a widely used preclinical paradigm for this purpose.[9][10]

1. Animals and Surgical Preparation:
o Male Long-Evans or Sprague-Dawley rats are commonly used.

e Animals are surgically implanted with an intravenous (IV) catheter into the jugular vein for
drug self-administration. Catheters are flushed daily to maintain patency.

2. Self-Administration Training:
» Following recovery from surgery, rats are placed in standard operant conditioning chambers.

e They are trained to press an "active" lever to receive an IV infusion of a drug, such as
cocaine (e.g., 0.5 mg/kg/infusion), paired with a discrete cue (e.g., a light and/or tone).

e Presses on an "inactive" lever have no programmed consequences.

» Training sessions (e.g., 2 hours daily) continue for approximately 10-14 days until stable
responding is established.

3. Extinction Training:

» Following the acquisition phase, extinction sessions begin.
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During these sessions, presses on the active lever no longer result in drug infusion or the
presentation of the associated cues.

Extinction training continues until responding on the active lever decreases to a predefined
low level (e.g., <20% of the average of the last 3 training days).

. Reinstatement Test:
Once the lever-pressing behavior is extinguished, a reinstatement test is conducted.

Prior to the test session (e.g., 30 minutes before), animals are pretreated with either vehicle
or NGB 2904 (e.g., 0.1-10 mg/kg, intraperitoneally).[9]

Reinstatement of drug-seeking (i.e., an increase in active lever presses) is then triggered by
one of three methods:

o Drug-Primed: A non-contingent injection of the training drug (e.g., cocaine, 10 mg/kg, i.p.).

o Cue-Induced: Presentation of the drug-associated cues following an active lever press
(without drug delivery).

o Stress-Induced: Exposure to a stressor, such as a mild footshock or a pharmacological
stressor like yohimbine.

The number of presses on the active and inactive levers is recorded. Effective compounds
like NGB 2904 are expected to significantly reduce the reinstatement of active lever pressing
compared to vehicle-treated controls.[9]
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Caption: Workflow for the reinstatement model of drug relapse.

Summary and Future Directions

NGB 2904 hydrochloride is a highly selective and potent dopamine D3 receptor antagonist
that has proven to be an invaluable tool in addiction research. Its ability to attenuate the
rewarding effects of drugs of abuse and prevent the reinstatement of drug-seeking behavior in
preclinical models highlights the therapeutic potential of targeting the D3 receptor.[8][9] Future
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research, including clinical investigations, is warranted to determine if the promising preclinical
profile of D3R antagonists like NGB 2904 can be translated into effective pharmacotherapies
for substance use disorders in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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